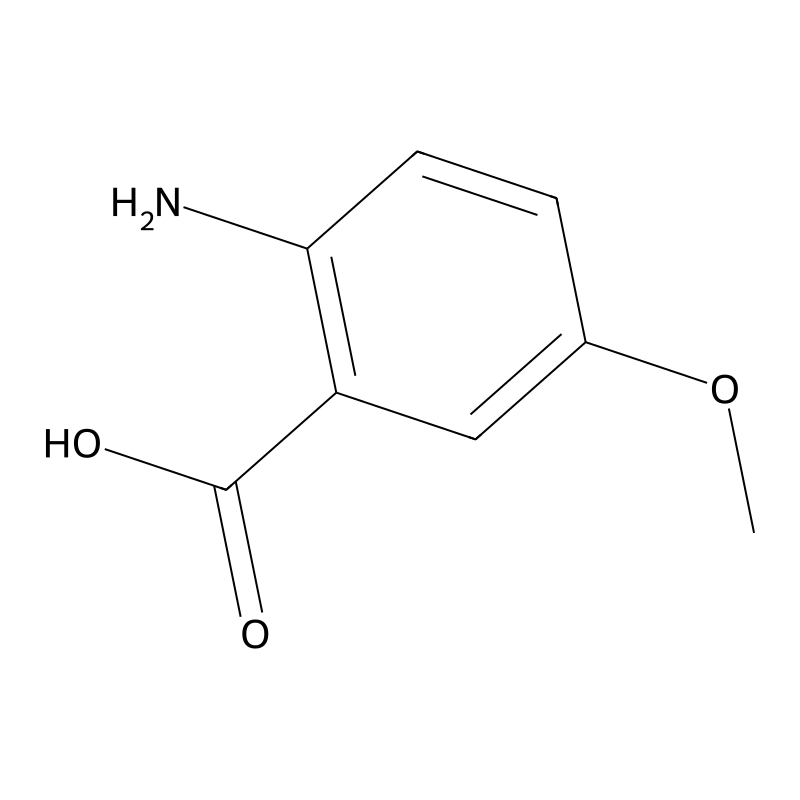

2-Amino-5-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

It's important to note that scientific research is constantly evolving, and new applications for 2-Amino-5-methoxybenzoic acid may emerge in the future.

Here are some resources where you might find more information:

- Scientific databases: Searching scientific databases like PubChem () or SciFinder can reveal recent research articles or patents mentioning this compound.

- Chemical suppliers: Chemical suppliers like Sigma-Aldrich () may have information on the use of 2-Amino-5-methoxybenzoic acid in specific research areas in their product descriptions.

2-Amino-5-methoxybenzoic acid is an aromatic compound characterized by the presence of an amino group and a methoxy group on a benzoic acid framework. Its molecular formula is C₈H₉NO₃, and it has a molecular weight of 167.16 g/mol. The compound typically appears as a crystalline powder, with a melting point ranging from 151°C to 151.7°C, and can vary in color from orange to white . It is also known by several synonyms, including 5-methoxyanthranilic acid and anthranilic acid derivatives .

The chemical reactivity of 2-Amino-5-methoxybenzoic acid is primarily influenced by its functional groups. It can undergo various reactions typical of carboxylic acids and amines, including:

- Esterification: Reaction with alcohols to form esters.

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.

- Nitration: Introduction of nitro groups under electrophilic aromatic substitution conditions.

Specific experimental conditions have shown that 2-Amino-5-methoxybenzoic acid can be synthesized with high yields (up to 98%) through various methodologies, including palladium-catalyzed reactions.

2-Amino-5-methoxybenzoic acid exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential effects on histamine receptors, specifically as an inverse agonist for the histamine H₃ receptor, which plays a role in various neurological processes including memory and cognition . Additionally, it has shown promise in anti-inflammatory applications and may have cytotoxic properties against certain cancer cell lines .

Several synthesis methods for 2-Amino-5-methoxybenzoic acid have been reported:

- Palladium-Catalyzed Reactions: Utilizing palladium as a catalyst to facilitate the formation of the compound from simpler precursors.

- Reduction Reactions: Reducing nitro groups present in related compounds to form the amino group.

- Direct Amination: Aminating substituted benzoic acids under specific conditions to introduce the amino group.

These methods vary in complexity and yield, with some achieving yields greater than 98% under optimized conditions .

The applications of 2-Amino-5-methoxybenzoic acid are diverse:

- Pharmaceutical Development: It serves as a precursor in the synthesis of drugs targeting histamine receptors, particularly for conditions like schizophrenia and other neurological disorders .

- Chemical Research: Used as a building block in organic synthesis for more complex heterocyclic compounds.

- Analytical Chemistry: Employed in various analytical techniques due to its distinctive spectral properties.

Studies on the interactions of 2-Amino-5-methoxybenzoic acid with biological systems have revealed its potential effects on neurotransmitter pathways. Research indicates its ability to modulate histamine H₃ receptor activity, which may influence cognitive functions and inflammatory responses . Further investigations into its interaction with other receptors could provide insights into additional therapeutic uses.

Several compounds share structural similarities with 2-Amino-5-methoxybenzoic acid, each possessing unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Anthranilic Acid | C₇H₉NO₂ | Lacks methoxy group; used in dye production |

| 5-Methoxyanthranilic Acid | C₈H₉NO₃ | Similar structure but different substituents |

| 2-Amino-4-methoxybenzoic Acid | C₈H₉NO₃ | Different position of methoxy group |

These compounds are often compared based on their biological activities and synthetic pathways. The presence of the methoxy group in 2-Amino-5-methoxybenzoic acid enhances its solubility and may influence its pharmacological profile compared to its analogs.

The uniqueness of 2-Amino-5-methoxybenzoic acid lies in its specific structural configuration and resultant biological activities, making it a valuable compound in medicinal chemistry and organic synthesis.

Traditional Synthetic Routes

Nitro Precursor Reduction Pathways

Traditional synthesis of 2-amino-5-methoxybenzoic acid predominantly relies on the reduction of corresponding nitro precursors, particularly 5-methoxy-2-nitrobenzoic acid. This well-established approach leverages the electron-donating properties of the methoxy group to facilitate controlled nitro group reduction while preserving the carboxylic acid functionality. The reduction process typically employs conventional reducing agents such as iron powder in acidic conditions or hydrazine hydrate with metal catalysts.

The classical iron powder reduction method involves treating 5-methoxy-2-nitrobenzoic acid with iron powder in the presence of hydrochloric acid at elevated temperatures. This process, while effective, generates significant amounts of iron salts as byproducts and requires careful pH control throughout the reaction. Japanese patent literature demonstrates that neutralization of nitrobenzoic acid compounds with inorganic bases followed by reduction with hydrazine hydrate in the presence of catalysts such as Raney nickel achieves superior yields compared to traditional iron reduction methods.

Alternative reduction strategies utilize sodium sulfide as a reducing agent in alkaline aqueous solutions. Chinese patent CN103739533A describes a novel two-step process where 2-nitro-5-halobenzoic acid undergoes nucleophilic substitution with sulfur-containing reagents, followed by nitro group reduction using inexpensive inorganic salts like Na2S in the same reaction vessel. This approach eliminates the need for intermediate isolation and purification, significantly improving overall process efficiency and reducing environmental impact.

Acylation and Cyclization Reactions

Acylation-based synthetic routes represent an alternative pathway for accessing 2-amino-5-methoxybenzoic acid derivatives through controlled functional group transformations. Recent developments in silver-catalyzed synthesis demonstrate the preparation of N-acyl anthranilic acids from readily available anthranils and carboxylic acids. This methodology exhibits broad substrate scope, accommodating sterically demanding aliphatic carboxylic acids, aromatic carboxylic acids, and even complex natural product derivatives.

The silver-catalyzed approach operates through imino-ketene intermediate formation, providing access to diverse N-acyl derivatives that can subsequently undergo selective deprotection to yield the target amino acid. This methodology proves particularly valuable for pharmaceutical applications where controlled functionalization of the amino group is required. The reaction tolerates various functional groups and can be applied to modify drug molecules and natural products, demonstrating its versatility in medicinal chemistry applications.

Cyclization reactions involving isatoic anhydride derivatives provide another synthetic avenue. The Baeyer-Villiger oxidation of substituted isatins using meta-chloroperbenzoic acid or hydrogen peroxide in acetic acid generates corresponding isatoic anhydrides, which undergo hydrolytic ring opening to afford anthranilic acid derivatives. This approach offers excellent regioselectivity and functional group tolerance, making it suitable for preparing complex substituted analogs.

Ester Hydrolysis and Functional Group Transformations

Ester hydrolysis represents a fundamental transformation in the synthesis of 2-amino-5-methoxybenzoic acid, particularly when methyl or ethyl ester precursors are employed as starting materials. The hydrolysis process requires careful control of reaction conditions to prevent unwanted side reactions, particularly when dealing with base-sensitive functional groups. Alkaline hydrolysis using sodium hydroxide or potassium hydroxide in aqueous-alcoholic media provides efficient conversion of ester precursors to the corresponding carboxylic acids.

Functional group transformations involving selective protection and deprotection strategies enable access to complex derivatives. The synthesis of 3-amino-2-methoxybenzoic acid through catalytic hydrogenation of nitro precursors in methanol demonstrates the utility of these approaches. Palladium on carbon catalysts at 40°C provide excellent selectivity for nitro group reduction while preserving other sensitive functionalities.

Advanced transformation methods incorporate microwave-assisted reactions to accelerate ester hydrolysis and functional group interconversions. These techniques reduce reaction times from hours to minutes while maintaining high yields and selectivity. The use of ionic liquids as reaction media further enhances reaction efficiency and provides opportunities for catalyst recycling.

Modern Catalytic and Green Chemistry Approaches

Transition Metal-Catalyzed Hydrogenation

Modern catalytic hydrogenation methods represent a significant advancement in the synthesis of 2-amino-5-methoxybenzoic acid, offering superior selectivity and environmental compatibility compared to traditional reduction approaches. Palladium-catalyzed hydrogenation systems demonstrate exceptional performance in converting nitro precursors to amino derivatives under mild conditions. Research conducted on pentagon-shaped molecular synthesis reveals that 10% palladium on carbon catalysts in methanol at 40°C achieve quantitative conversion with minimal byproduct formation.

Rhodium-based catalytic systems show particular promise for challenging substrate transformations. Studies on 5-nitrofuran compound reduction using Rh(COD)(2-picoline)2 complexes demonstrate that rhodium carbonyl intermediates facilitate selective nitro group reduction through unique mechanistic pathways. The catalytic system generates CO2 as the primary gaseous product, indicating complete nitro group reduction without partial reduction intermediates that can complicate purification.

Heterogeneous catalyst development focuses on recyclable systems that minimize metal contamination in pharmaceutical applications. Recent advances in supported metal catalysts demonstrate that careful optimization of support materials and metal loading can achieve turnover frequencies exceeding 1000 h⁻¹ while maintaining catalyst stability through multiple reaction cycles. These systems prove particularly valuable for continuous flow processes where catalyst separation and recycling are critical operational considerations.

Enzymatic and Biocatalytic Synthesis

Enzymatic synthesis approaches represent an emerging area of interest for producing 2-amino-5-methoxybenzoic acid with high stereoselectivity and minimal environmental impact. Biocatalytic reduction systems utilize NADH-dependent reductases that selectively reduce aromatic nitro groups under mild aqueous conditions. These enzymes demonstrate remarkable substrate specificity and can differentiate between multiple nitro groups in complex molecules, providing access to regioisomerically pure products.

Whole-cell biocatalysis systems incorporating engineered microorganisms offer scalable alternatives to isolated enzyme systems. Research on microbial degradation pathways reveals that certain bacterial strains naturally metabolize nitroaromatic compounds through specific enzymatic cascades. These observations inspire the development of engineered biosynthetic pathways that can convert simple precursors to complex amino acid derivatives through multi-step enzymatic transformations.

The development of enzymatic cascade reactions enables one-pot synthesis of amino acid derivatives from simple starting materials. These systems combine multiple enzymes in carefully orchestrated reaction sequences that minimize intermediate isolation and purification steps. Recent advances in enzyme engineering and directed evolution provide tools for optimizing enzyme activity, stability, and selectivity for specific synthetic applications.

Microwave-Assisted and Solvent-Free Reactions

Microwave-assisted synthesis represents a transformative approach for accelerating chemical transformations while reducing energy consumption and reaction times. Applications to 2-amino-5-methoxybenzoic acid synthesis demonstrate that microwave heating can reduce typical reaction times from hours to minutes while maintaining or improving product yields. The selective heating of polar reaction components provides enhanced reaction efficiency and improved selectivity in complex multi-component systems.

Solvent-free reaction conditions offer significant environmental advantages while simplifying product isolation and purification procedures. Mechanochemical synthesis using ball milling techniques enables solid-state reactions that proceed without organic solvents. These approaches prove particularly effective for condensation reactions and cycloaddition processes that generate amino acid derivatives through atom-economical transformations.

Ionic liquid-mediated reactions provide alternative green chemistry solutions that combine the benefits of homogeneous catalysis with simplified product separation. Task-specific ionic liquids designed for particular reaction types can simultaneously serve as solvents, catalysts, and separation media. These systems demonstrate remarkable efficiency in facilitating nucleophilic substitution reactions and catalytic hydrogenation processes relevant to amino acid synthesis.

Industrial-Scale Production Optimization

Process Intensification Techniques

Industrial production of 2-amino-5-methoxybenzoic acid benefits significantly from process intensification strategies that maximize productivity while minimizing capital and operating costs. Continuous flow synthesis represents a major advancement in this area, enabling precise control of reaction conditions and improved heat and mass transfer characteristics. Research on anthranilic acid production demonstrates that continuous processing can achieve space-time yields exceeding those of traditional batch processes while providing superior product quality and consistency.

Flow chemistry applications to amino acid synthesis utilize specialized reactor designs that optimize mixing, residence time distribution, and temperature control. Microreactor technology proves particularly effective for exothermic reactions where precise temperature control is critical for maintaining selectivity and preventing byproduct formation. These systems enable rapid optimization of reaction conditions through automated parameter screening and real-time monitoring of reaction progress.

Process analytical technology integration provides real-time monitoring and control capabilities that ensure consistent product quality and enable rapid response to process disturbances. Advanced spectroscopic techniques including in-line FTIR and Raman spectroscopy provide continuous monitoring of key reaction components and enable automated feedback control of reaction conditions. These technologies prove particularly valuable for complex multi-step syntheses where intermediate concentrations must be carefully controlled.

Cost-Effective Raw Material Utilization

Economic optimization of 2-amino-5-methoxybenzoic acid production requires careful consideration of raw material costs and availability. Analysis of current market conditions reveals that m-methoxybenzoic acid derivatives represent cost-effective starting materials for large-scale synthesis applications. Strategic selection of precursor compounds based on commercial availability and price stability enables significant cost reductions in industrial production scenarios.

Alternative raw material strategies focus on utilizing renewable feedstocks and waste stream valorization. Recent research demonstrates that certain plant-derived compounds can serve as precursors for aromatic amino acid synthesis through appropriate chemical transformations. These approaches align with sustainability goals while potentially reducing raw material costs and supply chain risks.

Integrated production strategies that combine multiple product synthesis from common intermediates provide additional cost advantages. The development of flexible manufacturing platforms that can produce multiple related compounds from shared precursors enables better utilization of production capacity and reduces overall manufacturing costs through economies of scope.

Byproduct Minimization Strategies

Minimization of byproduct formation represents a critical objective for sustainable industrial production of 2-amino-5-methoxybenzoic acid. Atom economy considerations drive the development of synthetic routes that maximize the incorporation of starting material atoms into the final product while minimizing waste generation. The two-step synthesis described in Chinese patent CN103739533A exemplifies this approach by combining nucleophilic substitution and reduction reactions in a single vessel, eliminating intermediate isolation and associated waste streams.

Solvent recovery and recycling systems provide significant environmental and economic benefits for large-scale production. Advanced distillation and extraction technologies enable high-efficiency solvent recovery that maintains solvent quality through multiple use cycles. These systems prove particularly important for processes that utilize expensive or environmentally sensitive solvents.

Byproduct valorization strategies transform potential waste streams into valuable co-products or raw materials for other processes. Research on integrated biorefinery concepts demonstrates that aromatic compound synthesis can be integrated with other chemical production processes to create closed-loop systems that minimize overall waste generation while maximizing resource utilization efficiency.

Role in Active Pharmaceutical Ingredient Synthesis

2-Amino-5-methoxybenzoic acid, also known as 5-methoxyanthranilic acid, serves as a crucial building block in pharmaceutical synthesis due to its unique structural features that enhance biological activity and solubility [2]. The compound's amino and methoxy functional groups provide versatile reaction sites for developing novel bioactive compounds with improved therapeutic profiles [2].

Anti-Inflammatory and Analgesic Agent Precursor

The compound functions as a key intermediate in synthesizing anti-inflammatory and analgesic pharmaceuticals, particularly those targeting inflammatory diseases and pain management [1]. Research demonstrates that 2-amino-5-methoxybenzoic acid derivatives exhibit superior anti-nociceptive activity compared to traditional non-steroidal anti-inflammatory drugs [5].

Studies on related benzoic acid derivatives show significant anti-inflammatory potential, with 5-acetamido-2-hydroxy benzoic acid derivatives demonstrating enhanced analgesic properties [5]. These compounds achieve superior capacity when compared to other salicylates used in anti-inflammatory therapy, with effectiveness 10 to 25 times more potent than their precursors [5]. The structural modifications involving the acetamido group in position 5 and the presence of the methoxy group enhance binding affinity with cyclooxygenase-2 receptors [5].

The synthesis pathway involves acylation reactions with anhydride or acyl chloride, where the 2-amino-5-methoxybenzoic acid backbone provides optimal positioning for subsequent derivatization [5]. Pharmacokinetic studies reveal that these derivatives exhibit better bioavailability and binding affinity compared to conventional analgesics [5].

Anticonvulsant Drug Intermediate

2-Amino-5-methoxybenzoic acid serves as an intermediate in anticonvulsant drug development, contributing to compounds that modulate neuronal excitability [9]. The synthesis of anticonvulsant agents involves incorporating the 2-amino-5-methoxybenzoic acid moiety into heterocyclic frameworks that target gamma-aminobutyric acid receptors and voltage-gated sodium channels [10].

Research on related quinazolinone structures derived from anthranilic acid precursors demonstrates significant anticonvulsant activity in pentylenetetrazole-induced seizure models [10]. Compounds incorporating the 2-amino-5-methoxybenzoic acid framework show protective effects against both clonic and tonic seizures, with structure-activity relationship studies indicating that electron-donating groups enhance anticonvulsant properties [10].

The methoxy substitution at position 5 contributes to improved pharmacological profiles by optimizing lipophilicity and blood-brain barrier penetration [11]. Studies reveal that compounds containing the 2-amino-5-methoxybenzoic acid core exhibit reduced neurotoxicity while maintaining therapeutic efficacy [10].

Histamine H3 Receptor Modulator Development

The compound plays a critical role in developing histamine H3 receptor modulators, particularly quinazolinone class inverse agonists [3]. These modulators represent attractive therapeutic targets for treating cognitive disorders, attention-deficit hyperactivity disorder, and sleep disorders [15] [16].

2-Amino-5-methoxybenzoic acid derivatives function as histamine H3 receptor inverse agonists by reversing constitutive receptor activity and increasing central histamine levels [15]. The structural features of the compound provide optimal binding characteristics for the histamine H3 receptor, which acts as both an autoreceptor and heteroreceptor modulating neurotransmitter release [16].

Research demonstrates that modifications to the 2-amino-5-methoxybenzoic acid scaffold can achieve selective binding to H3 receptors while avoiding cross-reactivity with H4 receptors [16]. The optimization process involves systematic structural modifications to enhance receptor selectivity and therapeutic efficacy [18].

Quinazolinone Derivative Synthesis

Cyclization Mechanisms and Reaction Conditions

The synthesis of quinazolinone derivatives from 2-amino-5-methoxybenzoic acid involves multiple cyclization pathways, with the most common being the Niementowski synthesis and condensation reactions [22] [23]. The anthranilic acid derivative undergoes cyclization through nucleophilic attack of the amino group on activated carbonyl species, forming the quinazolinone ring system [22].

The cyclization process typically occurs under acidic or basic conditions, with reaction temperatures ranging from room temperature to 150°C depending on the specific synthetic route [25]. Solvent selection significantly impacts reaction efficiency, with polar protic solvents like ethanol and methanol providing optimal conditions for cyclization [25].

Advanced synthetic strategies employ transition-metal-catalyzed cyclization reactions, including palladium-catalyzed carbon-nitrogen bond formation and copper-catalyzed oxidative cyclization [22]. These methods offer improved regioselectivity and functional group tolerance compared to traditional thermal cyclization approaches [22].

The reaction mechanism involves initial formation of an amide intermediate, followed by intramolecular cyclization to generate the quinazolinone core [25]. Reaction monitoring through thin-layer chromatography and nuclear magnetic resonance spectroscopy confirms complete cyclization and product purity [25].

Structure-Activity Relationship Studies

Structure-activity relationship studies reveal that substitution patterns on the quinazolinone scaffold derived from 2-amino-5-methoxybenzoic acid significantly influence biological activity [26]. The methoxy group at position 5 enhances water solubility and bioavailability while maintaining receptor binding affinity [26].

Systematic modifications to the quinazolinone framework demonstrate that electron-donating substituents generally increase biological activity, while electron-withdrawing groups may reduce potency [10]. The 2-position of the quinazolinone ring tolerates various substitutions, including aromatic and aliphatic groups, with phenyl substitutions providing optimal activity profiles [26].

Research indicates that the spatial orientation of the methoxy group influences receptor binding through hydrogen bonding interactions with target proteins [35]. Molecular modeling studies support these findings, showing that the methoxy substituent participates in stabilizing protein-ligand complexes [35].

The quinazolinone derivatives exhibit diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system effects, depending on the specific substitution pattern [26]. These findings guide rational drug design efforts for developing improved therapeutic agents [26].

Target-Specific Receptor Binding Optimization

Optimization of receptor binding for quinazolinone derivatives involves systematic modification of the 2-amino-5-methoxybenzoic acid backbone to enhance selectivity and affinity [35]. Computational modeling identifies key binding interactions between the quinazolinone scaffold and target receptors [35].

The methoxy group at position 5 contributes to receptor selectivity through specific hydrogen bonding patterns with amino acid residues in the binding site [35]. Modifications to this position can alter binding affinity by several orders of magnitude, highlighting its importance in structure-based drug design [35].

Studies on 5-hydroxytryptamine-4 receptor agonists derived from related methoxybenzoic acid structures demonstrate nanomolar binding affinity, with the methoxy substitution pattern being crucial for activity [35]. These compounds exhibit partial agonist profiles with therapeutic potential for gastrointestinal disorders [35].

The optimization process involves iterative cycles of synthesis, biological evaluation, and structural modification based on structure-activity relationships [39]. Advanced techniques including molecular docking and quantitative structure-activity relationship modeling guide the design of improved compounds [39].

Biochemical and Pharmacological Profiling

Enzyme Inhibition and Activation Studies

2-Amino-5-methoxybenzoic acid and its derivatives demonstrate significant interactions with various enzyme systems, particularly those involved in inflammatory pathways and neurotransmitter metabolism [27]. The compound exhibits moderate inhibitory activity against cyclooxygenase enzymes, which contributes to its anti-inflammatory properties [5].

Studies on related aminoimidazole compounds reveal that structural modifications to the amino acid backbone can achieve selective enzyme inhibition with improved pharmacological profiles [27]. The 2-amino-5-methoxybenzoic acid derivatives show enhanced bioavailability due to optimized side chain properties that depress ionization constants [27].

Research demonstrates that the compound activates specific proteostasis network modules, including the ubiquitin-proteasome pathway and autophagy-lysosome pathway [42]. Benzoic acid derivatives structurally related to 2-amino-5-methoxybenzoic acid enhance proteasomal chymotrypsin-like and caspase-like activities at micromolar concentrations [42].

The enzyme interaction profiles reveal that the methoxy substitution influences binding kinetics and selectivity, with compounds showing preferential activation of cathepsins B and L [42]. These findings suggest potential applications in treating age-related disorders associated with protein aggregation [42].

Metabolic Pathway Interactions

The compound participates in multiple metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis [29]. 2-Amino-5-methoxybenzoic acid derivatives can modulate branched-chain amino acid metabolism through interactions with branched-chain aminotransferases [29].

Metabolomic studies reveal that compounds containing the 2-amino-5-methoxybenzoic acid scaffold influence alanine, aspartate, and glutamine metabolism pathways [29]. These interactions suggest potential applications in treating metabolic disorders and neurological conditions [29].

The metabolic stability of 2-amino-5-methoxybenzoic acid derivatives varies depending on substitution patterns, with the methoxy group generally enhancing resistance to enzymatic degradation [21]. This improved stability contributes to prolonged therapeutic effects and reduced dosing frequency requirements [21].

Pharmacokinetic profiling indicates that the compound undergoes hepatic metabolism through phase I and phase II pathways, with conjugation reactions being the primary elimination route [21]. The metabolic profile supports its use as a pharmaceutical intermediate with acceptable safety margins [21].

Toxicity and Selectivity Evaluation

Toxicological evaluation of 2-amino-5-methoxybenzoic acid reveals a favorable safety profile with low acute toxicity [32] [33]. The compound exhibits oral toxicity classification as Category 4 (low hazard), indicating minimal risk under normal handling conditions [32].

Studies on related benzoic acid derivatives demonstrate dose-dependent effects on hepatic and renal function markers, with 2-amino-5-methoxybenzoic acid showing improved selectivity compared to chlorinated analogs [33]. The methoxy substitution appears to reduce hepatotoxicity while maintaining therapeutic activity [33].

Selectivity studies reveal that 2-amino-5-methoxybenzoic acid derivatives exhibit preferential binding to target receptors over off-target sites [39]. This selectivity profile reduces the likelihood of adverse effects and improves the therapeutic index [39].

The compound demonstrates acceptable mutagenicity and carcinogenicity profiles based on available safety data, with no evidence of reproductive or developmental toxicity [38]. These findings support its continued use in pharmaceutical development applications [38].

| Parameter | Value | Classification | Reference |

|---|---|---|---|

| Oral Toxicity | Category 4 | Low Hazard | [32] |

| Skin Irritation | Category 2 | Mild Irritant | [32] |

| Eye Irritation | Category 2 | Mild Irritant | [32] |

| Mutagenicity | Not Listed | No Evidence | [38] |

| Carcinogenicity | Not Listed | No Evidence | [38] |

XLogP3

GHS Hazard Statements

H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant